molecular formula C12H19F3N2O2 B6431930 N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2124181-82-2

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6431930
CAS No.: 2124181-82-2
M. Wt: 280.29 g/mol
InChI Key: WXBAQVHABWZZPU-UHFFFAOYSA-N
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Description

“N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an oxan-4-yl group and a trifluoromethyl group attached to the piperidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions using appropriate oxan-4-yl halides or sulfonates.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of “this compound” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine ring and the oxan-4-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: Its unique structural features may make it useful in the design of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-4-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(oxan-4-yl)-4-chloropiperidine-1-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(oxan-4-yl)-4-ethylpiperidine-1-carboxamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in “N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide” imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its potential as a pharmaceutical agent or material.

Properties

IUPAC Name

N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBAQVHABWZZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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